Cas no 723308-53-0 (4-Piperidinamine,3-ethyl-1-(phenylmethyl)-)

4-Piperidinamine,3-ethyl-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine,3-ethyl-1-(phenylmethyl)-
- 4-Piperidinamine,3-ethyl-1-(phenylmethyl)-(9CI)
- 1-Benzyl-3-ethyl-6,7-dimethoxyisochinolin
- 1-benzyl-3-ethyl-6,7-dimethoxy-isoquinoline
- 1-benzyl-3-ethyl-piperidin4-ylamine
- 1-benzyl-3-ethyl-piperidin-4-ylamine
- 3-Ethyl-1-benzyl-6,7-dimethoxyisoquinoline
- Eupaverin
- Isoquinoline, 3-ethyl-6,7-dimethoxy-1-(phenylmethyl)-
- Moxaverina
- Moxaverine
- Moxaverinum
- Paverine
- SBB042428
- 4-PiperidinaMine, 3-ethyl-1-(phenylMethyl)-
-
- Inchi: 1S/C14H22N2/c1-2-13-11-16(9-8-14(13)15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3
- InChI Key: OXJYWERKFNGMGY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)CCC(N)C(CC)C1
Computed Properties
- Exact Mass: 218.178
- Monoisotopic Mass: 218.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
Experimental Properties
- Density: 0.988±0.06 g/cm3(Predicted)
- Boiling Point: 308.3±35.0 °C(Predicted)
- pka: 10.17±0.40(Predicted)
4-Piperidinamine,3-ethyl-1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78852-2.5g |
1-benzyl-3-ethylpiperidin-4-amine |
723308-53-0 | 2.5g |
$1701.0 | 2023-02-12 | ||
Enamine | EN300-78852-5.0g |
1-benzyl-3-ethylpiperidin-4-amine |
723308-53-0 | 5.0g |
$2154.0 | 2023-02-12 | ||
Enamine | EN300-78852-1.0g |
1-benzyl-3-ethylpiperidin-4-amine |
723308-53-0 | 1.0g |
$821.0 | 2023-02-12 | ||
Enamine | EN300-78852-10.0g |
1-benzyl-3-ethylpiperidin-4-amine |
723308-53-0 | 10.0g |
$2708.0 | 2023-02-12 |
4-Piperidinamine,3-ethyl-1-(phenylmethyl)- Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 4-Piperidinamine,3-ethyl-1-(phenylmethyl)-
4-Piperidinamine, 3-ethyl-1-(phenylmethyl) (CAS No. 723308-53-0)
The compound 4-Piperidinamine, 3-ethyl-1-(phenylmethyl), also known by its CAS registry number 723308-53-0, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered saturated heterocycles containing one nitrogen atom. The structure of 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) features a piperidine ring substituted with an ethyl group at the 3-position and a phenylmethyl group at the 1-position, along with an amine functional group at the 4-position.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern of the piperidine ring. This has led to improved yields and higher purity levels, making the compound more accessible for research and industrial applications.
The unique combination of functional groups in 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) renders it highly reactive and amenable to further chemical modifications. For instance, the amine group at the 4-position can undergo nucleophilic substitution or act as a nucleophile in various coupling reactions. This versatility has made the compound a valuable building block in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications.
Recent studies have highlighted the role of 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) as a key intermediate in the synthesis of novel pharmaceutical agents. For example, researchers have utilized this compound to develop potent inhibitors for enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The phenylmethyl group contributes to hydrophobic interactions, while the ethyl substitution enhances metabolic stability—a critical factor for drug candidates.
In addition to its role in drug discovery, 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and surface area, making them promising candidates for gas storage and catalytic applications.
The toxicity profile of 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) has been extensively studied in recent years. Acute toxicity studies indicate that the compound exhibits low toxicity at typical exposure levels. However, chronic exposure studies are currently underway to assess long-term effects on cellular function and organ systems.
From an environmental perspective, researchers have investigated the biodegradation pathways of 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) under aerobic and anaerobic conditions. Results suggest that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. This is particularly relevant for industries engaged in large-scale production or use of this compound.
In conclusion, 4-Piperidinamine, 3-ethyl-1-(phenylmethyl) (CAS No. 723308-53-0) stands out as a multifaceted organic molecule with diverse applications across chemistry and pharmacology. Its unique structure and reactivity continue to drive innovative research directions, while advancements in synthesis and characterization techniques ensure its accessibility for both academic and industrial purposes.
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